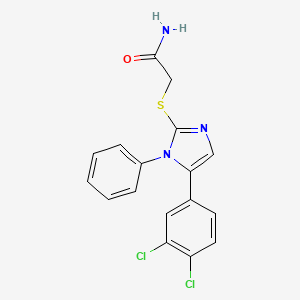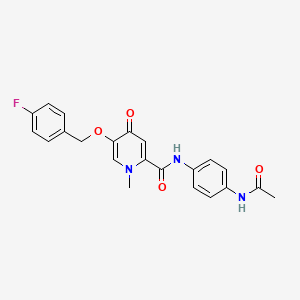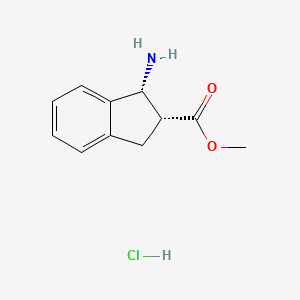
2-(4-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H14BBrF2O2 and its molecular weight is 318.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Applications
Synthesis of Pinacolylboronate-Substituted Stilbenes for LCD Technology and Neurodegenerative Therapeutics A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized, leading to the development of boron-containing stilbene derivatives. These compounds, through simple and high-yield reactions, show potential as intermediates for synthesizing conjugated polyenes, which could be utilized in new materials for LCD technology. Additionally, their biological testing for potential therapeutic applications in treating neurodegenerative diseases is underway (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Enhanced Brightness and Emission-Tuned Nanoparticles The research explored the use of heterodifunctional polyfluorene building blocks for creating nanoparticles with enhanced fluorescence emission. By employing a specific polymerization technique, nanoparticles displaying bright fluorescence with quantum yields up to 84% were synthesized. These particles are highlighted for their potential in yielding bright and enduring fluorescence, crucial for applications in imaging and sensing (Fischer, Baier, & Mecking, 2013).
Medicinal Chemistry and Biological Studies
Lipogenic Inhibitors for Cholesterol Biosynthesis A pilot library of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives was synthesized and shown to inhibit lipogenesis by suppressing lipogenic gene expression in mammalian hepatocytes. Notably, compounds like BF102 also inhibited cholesterol biosynthesis, indicating their potential as lead compounds for lipid-lowering drugs, with preliminary in vivo data suggesting low toxicity (Das, Zhao, Tang, & Yang, 2011).
Organic Synthesis and Functionalization
Precision Synthesis of Polymers The chain-growth polymerization method for synthesizing polyfluorenes via Suzuki-Miyaura coupling reaction from an externally added initiator unit demonstrated the capability to produce well-defined polyfluorenes with narrow molecular weight distributions. This methodology underscores the precision achievable in polymer synthesis, essential for creating materials with specific properties (Yokoyama, Suzuki, Kubota, Ohuchi, Higashimura, & Yokozawa, 2007).
Mechanism of Action
Target of Action
The primary targets of 2-(4-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are cyclin-dependent kinases . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest .
Mode of Action
This compound interacts with its targets, the cyclin-dependent kinases, by inhibiting their activity . This inhibition results in the disruption of the cell cycle, preventing the cells from dividing and proliferating .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting cyclin-dependent kinases . The downstream effects include cell cycle arrest and prevention of cell proliferation .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its solubility, absorption rate, distribution within the body, metabolism, and excretion .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cyclin-dependent kinases, disruption of the cell cycle, and prevention of cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . .
Properties
IUPAC Name |
2-(4-bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(15)10(14)9(16)6-7/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILXGVKHSJXRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2598832.png)
![5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2598835.png)

![4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598837.png)




![Methyl 3-{[(2,3-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2598847.png)
![4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2598848.png)

